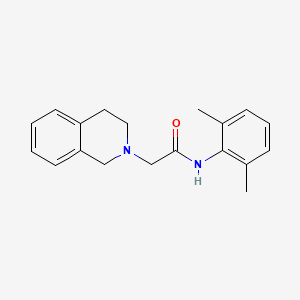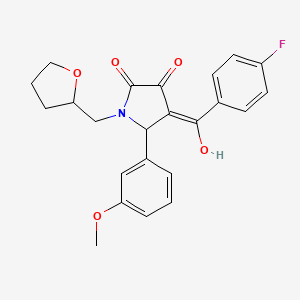![molecular formula C23H19N3O B5422514 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile](/img/structure/B5422514.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a naphthalene moiety, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)naphthalen-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Naphthalene Derivative Preparation: The naphthalene moiety can be synthesized or obtained from commercial sources and then functionalized to introduce the propan-2-yloxy group.
Coupling Reaction: The benzimidazole and naphthalene derivatives are then coupled through a suitable linker, often involving a nitrile group, under specific reaction conditions such as the use of a base and a solvent.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene rings.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or naphthalene rings.
Common Reagents and Conditions
- Oxidation
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15(2)27-22-12-11-16-7-3-4-8-18(16)19(22)13-17(14-24)23-25-20-9-5-6-10-21(20)26-23/h3-13,15H,1-2H3,(H,25,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYBAMDQRRFEJT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-benzyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}benzonitrile](/img/structure/B5422461.png)
![6-amino-3-(4-bromophenyl)-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5422468.png)
![4-[(3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide](/img/structure/B5422494.png)
![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5422503.png)
![1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one](/img/structure/B5422505.png)
![N-(2-isopropylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5422512.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5422521.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-2-furamide](/img/structure/B5422523.png)
![(4-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5422525.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5422538.png)

![5-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B5422552.png)
![4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5422553.png)
